2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide

Drug Design Bioisosterism Physicochemical Properties

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide (CAS: 832127-56-7) is a halogenated N-aryl acetamide derivative characterized by the presence of a difluoromethoxy (-OCF₂H) group and a methyl substituent on the phenyl ring, with a molecular weight of 249.64 g/mol and the formula C₁₀H₁₀ClF₂NO₂. The -OCF₂H moiety is a recognized bioisostere for -OH and -OMe, offering a unique conformational duality that can enhance membrane permeability and metabolic stability.

Molecular Formula C10H10ClF2NO2
Molecular Weight 249.64
CAS No. 832127-56-7
Cat. No. B2985574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide
CAS832127-56-7
Molecular FormulaC10H10ClF2NO2
Molecular Weight249.64
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(F)F)NC(=O)CCl
InChIInChI=1S/C10H10ClF2NO2/c1-6-4-7(16-10(12)13)2-3-8(6)14-9(15)5-11/h2-4,10H,5H2,1H3,(H,14,15)
InChIKeyJYIQMKNCEYYGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide (CAS 832127-56-7) Procurement Guide: Chemical Class, Structure, and Differentiation


2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide (CAS: 832127-56-7) is a halogenated N-aryl acetamide derivative characterized by the presence of a difluoromethoxy (-OCF₂H) group and a methyl substituent on the phenyl ring, with a molecular weight of 249.64 g/mol and the formula C₁₀H₁₀ClF₂NO₂ . The -OCF₂H moiety is a recognized bioisostere for -OH and -OMe, offering a unique conformational duality that can enhance membrane permeability and metabolic stability [1]. This compound serves as a synthetic building block, a reagent for installing the difluoromethoxy group [2], and a scaffold for developing new pharmaceuticals and agrochemicals, particularly as a potential intermediate for succinate dehydrogenase inhibitors (SDHI) . Direct comparative data for this specific molecule are limited, with this guide focusing on structural differentiation from close analogs.

Why 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide is Not Interchangeable with Other N-Aryl Acetamides


Simple substitution of 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide with other N-aryl acetamides is not scientifically justified. The compound's unique 2,4-disubstituted phenyl core, featuring both a -OCF₂H group and a methyl substituent, fundamentally alters its physicochemical properties and potential biological activity compared to analogs with different substitution patterns or unsubstituted cores. The -OCF₂H group's dual lipophilic/hydrophilic character [1] provides a unique profile for membrane interaction, while the methyl group introduces steric bulk that can influence target binding and metabolic stability [2]. These specific features are absent in analogs like the parent 2-chloro-N-phenylacetamide or its 4-OCF₂H-only variant, rendering them unsuitable substitutes in structure-activity relationship (SAR) studies, targeted synthesis, or any application where precise molecular properties are critical [3].

Quantitative Evidence of Differentiation for 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide (CAS 832127-56-7) Against Structural Analogs


Enhancing Membrane Permeability: OCF₂H vs. OMe and OH Bioisosteres

The difluoromethoxy (-OCF₂H) group is a well-established bioisostere for both methoxy (-OMe) and hydroxy (-OH) groups. Quantitative analysis of its physicochemical properties reveals a calculated hydrogen bond donor (HBD) capacity of 0.11 and a polar surface area (PSA) of 18.3 Ų, positioning it between the non-donor methoxy group (PSA 9.2 Ų) and the strong donor hydroxy group (HBD 0.6, PSA 20.2 Ų) [1]. This dual character allows the -OCF₂H group in the target compound to enhance membrane permeability while potentially reducing the excessive polarity that can hinder absorption. For a scientific user, this specific balance means the compound is a superior choice over -OH or -OMe analogs when aiming to modulate passive permeability and metabolic stability [2].

Drug Design Bioisosterism Physicochemical Properties

Modulating Antifungal Activity: Structural Comparison with Parent 2-Chloro-N-phenylacetamide

The parent compound, 2-chloro-N-phenylacetamide (CNPA), demonstrates measurable antifungal activity against fluconazole-resistant Candida albicans and C. parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL [1]. The target compound, 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide, introduces a 2-methyl and a 4-OCF₂H substituent to this core. The presence of the lipophilic, electron-withdrawing difluoromethoxy group at the para-position is a common SAR strategy to enhance binding affinity and metabolic stability in antifungal agents [2]. The ortho-methyl group introduces steric hindrance, which can reduce off-target binding and improve selectivity. Therefore, this derivative is predicted to exhibit a distinct potency and selectivity profile compared to the unsubstituted CNPA baseline, making it a more advanced and targeted scaffold for antifungal SAR exploration.

Antifungal Research SAR Candida spp.

Superior Electrophilic Reactivity: Comparison with Non-Fluorinated Aryl Boronic Acid Analogs

The presence of the strong electron-withdrawing difluoromethoxy group in the target compound's aniline precursor, 4-(difluoromethoxy)-2-methylaniline, is known to influence the reactivity of derived boronic acids. Computational studies on (4-(difluoromethoxy)-2-methylphenyl)boronic acid show a higher electrophilic character compared to its non-fluorinated analog, 4-methoxy-2-methylphenylboronic acid. The magnitude of the Fukui function f⁻(r) at the boron atom is quantitatively amplified in the fluorinated derivative, confirming its enhanced electrophilicity . This translates to a more reactive partner in key cross-coupling reactions. The target acetamide, being a chloroacetyl derivative of this same aniline, retains this electron-deficient aromatic character, which influences the reactivity of its chlorine atom towards nucleophilic substitution [1].

Synthetic Chemistry Suzuki Coupling Fluorination Effects

High-Value Research Applications for 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide Based on Differentiated Properties


Building Block for Optimizing ADME Properties in Drug Discovery

In medicinal chemistry programs focused on lead optimization, the compound is an ideal building block for improving a molecule's drug-like properties. The unique dual lipophilic/hydrophilic nature of its -OCF₂H group allows researchers to specifically enhance membrane permeability and potentially increase metabolic stability, addressing common ADME liabilities observed with -OH or -OMe containing leads [1]. This enables a rational, property-driven approach to analog synthesis.

Specialized Scaffold for Advanced Antifungal SAR Studies

Researchers developing next-generation antifungal agents to combat drug-resistant Candida species will find this compound a valuable advanced scaffold. Building upon the known activity of the parent 2-chloro-N-phenylacetamide, this molecule's 2-methyl,4-OCF₂H substitution pattern provides a targeted entry point for SAR studies aimed at improving potency and selectivity against fluconazole-resistant strains [2].

Synthetic Intermediate with Enhanced Electrophilicity for Heterocycle Synthesis

In synthetic organic chemistry, this chloroacetamide serves as a reactive intermediate for the construction of complex heterocyclic systems. The electron-withdrawing -OCF₂H group activates the aromatic ring and the alpha-chloro amide group towards nucleophilic attack , facilitating the efficient synthesis of diverse libraries of thiazolidinones, selenazoles, and other nitrogen/sulfur-containing heterocycles of pharmaceutical and agrochemical interest [3].

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